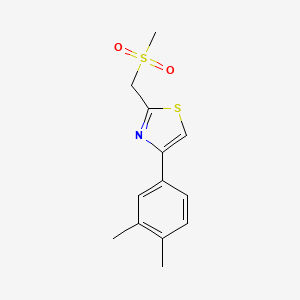
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes, such as COX-2 and HDAC. It may also modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been shown to have potential as an anti-microbial agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole in lab experiments include its potential as a novel compound with various biological activities. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Orientations Futures
For research on 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It also has potential as an anti-microbial agent. Further studies are needed to fully understand its mechanism of action and potential toxicity. Additionally, the synthesis method can be further optimized to yield higher purity and yield of the final product.
Méthodes De Synthèse
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole involves the reaction of 5-bromo-2-(methylsulfonylmethyl)thiazole with 2,3-dihydro-1H-indene in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-19(16,17)9-14-15-13(8-18-14)12-6-5-10-3-2-4-11(10)7-12/h5-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKGPFMIQITBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)



![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)



![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)
